molecular formula C14H13NO2 B14912580 6-Acetyl-2,3,4,9-tetrahydrocarbazol-1-one

6-Acetyl-2,3,4,9-tetrahydrocarbazol-1-one

Cat. No.: B14912580
M. Wt: 227.26 g/mol
InChI Key: SAVUIJLZGYGDSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. One common method is the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone to form the tetrahydrocarbazole core . The oxidation of this core can be achieved using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .

Industrial Production Methods

In industrial settings, the production of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one may involve large-scale oxidation processes using efficient and cost-effective oxidants. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reaction pathways depend on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized tetrahydrocarbazoles and their derivatives, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the CREB-binding protein, which plays a role in gene transcription regulation . The compound’s effects are mediated through its ability to modulate these molecular targets and pathways, leading to various biological outcomes.

Comparison with Similar Compounds

6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other carbazole derivatives, such as:

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-acetyl-2,3,4,9-tetrahydrocarbazol-1-one

InChI

InChI=1S/C14H13NO2/c1-8(16)9-5-6-12-11(7-9)10-3-2-4-13(17)14(10)15-12/h5-7,15H,2-4H2,1H3

InChI Key

SAVUIJLZGYGDSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O

Origin of Product

United States

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